molecular formula C13H14ClN3O3S B2824907 5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide CAS No. 2034562-13-3

5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2824907
CAS No.: 2034562-13-3
M. Wt: 327.78
InChI Key: JDCOUBQJRVXEKH-UHFFFAOYSA-N
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Description

5-Chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a chlorine atom at the 5-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further linked to a methyl group attached to a 1,2,4-oxadiazole ring substituted at the 3-position with an oxan-4-yl (tetrahydropyran-4-yl) moiety. This structural combination integrates a thiophene backbone—known for electronic and bioactive properties—with an oxadiazole ring, which enhances metabolic stability and binding affinity in medicinal chemistry contexts .

Properties

IUPAC Name

5-chloro-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3S/c14-10-2-1-9(21-10)13(18)15-7-11-16-12(17-20-11)8-3-5-19-6-4-8/h1-2,8H,3-7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCOUBQJRVXEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the tetrahydro-2H-pyran moiety: This step involves the protection of a hydroxyl group followed by cyclization.

    Coupling with the thiophene ring: The final step involves coupling the oxadiazole intermediate with a thiophene derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The chloro group on the thiophene ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the chloro group.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily by inhibiting T-type calcium channels. These channels play a crucial role in regulating neuronal excitability and are involved in various physiological processes. By blocking these channels, the compound can modulate neuronal activity, potentially offering therapeutic benefits in conditions like chronic pain and epilepsy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Oxadiazole Hybrids

Compound A : 2-(4-Chlorophenyl)-5-{3,4-dibutoxy-5-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-1,3,4-oxadiazole
  • Structure : Features dual oxadiazole rings linked to a thiophene core, with chlorophenyl and dibutoxy substituents.
  • Comparison : The absence of a carboxamide group and tetrahydropyran substitution distinguishes it from the target compound. The dibutoxy groups enhance lipophilicity, whereas the oxan-4-yl in the target compound balances hydrophilicity .
Compound B : 5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxamide
  • Structure : Combines isoxazole and thiophene rings with methyl substituents.
  • Synthesis : Formed via oxime cyclization and ester hydrolysis, yielding a carboxamide derivative .
  • Comparison: The isoxazole ring (vs.

Thiophene-Carboxamide Derivatives

Compound C : N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide
  • Structure : Thiadiazole ring with a thioxo group and phenylcarboxamide.
  • Activity : Demonstrated 50–70% inhibition in bioassays at 50 µg/mL, attributed to the thiadiazole-thiophene framework .
  • Comparison : Replacement of sulfur in thiadiazole (Compound C) with oxygen in oxadiazole (target compound) may enhance oxidative stability and hydrogen-bonding capacity .
Compound D : 5-(2-Chloro-N-Phenylacetamido)-3-(2-Chloroacetamido)-4-Cyano-N-Methyl-Thiophene-2-Carboxamide
  • Structure: Thiophene with chloroacetamido and cyano substituents.
  • Synthesis: Derived from chloroacetyl chloride and aminothiophene precursors .

Triazepine and Thiazolyl Derivatives

Compound E : 6-Methyl-2-(4-Methoxyphenyl)-5-Oxo-4,5-Dihydro-1H-Thieno[2,3-e][1,2,4]Triazepine-7-Carboxamide
  • Structure : Fused triazepine-thiophene system with methoxyphenyl and carboxamide groups.
  • Properties : Melting point 160–162°C; IR and NMR data confirm NH, C=O, and C=N functionalities .
  • Comparison : The triazepine ring introduces rigidity and planar geometry, contrasting with the flexible oxan-4-yl substituent in the target compound .

Research Implications and Gaps

  • Bioactivity : While inhibition data exist for analogs (e.g., Compound C), the target compound’s biological profile remains uncharacterized.
  • Electronic Properties : The oxadiazole-oxan-4-yl combination warrants computational studies to assess conformational preferences and electronic interactions.

Biological Activity

5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide is a synthetic compound that combines a thiophene moiety with an oxadiazole ring and a tetrahydro-pyran derivative. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and anticoagulant properties.

Chemical Structure and Properties

The compound's chemical formula is C13H14ClN3O3SC_{13}H_{14}ClN_{3}O_{3}S, and it features a chloro group, a carboxamide functional group, and a heterocyclic oxadiazole structure. The unique arrangement of these groups contributes to its biological activity.

PropertyValue
Molecular Weight303.78 g/mol
IUPAC Name5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide
CAS Number2034562-13-3

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related oxadiazole derivatives can inhibit the growth of colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cells through mechanisms involving the inhibition of topoisomerase I activity .

In a study focused on structure-activity relationships (SAR), certain oxadiazole derivatives demonstrated cytotoxicity with IC50 values ranging from 10 to 30 µM against selected tumor cell lines. The presence of electron-withdrawing groups like chlorine was identified as crucial for enhancing anticancer efficacy .

Anticoagulant Activity

The compound has also been studied for its anticoagulant properties. It is reported to inhibit Factor Xa (FXa), which plays a vital role in the coagulation cascade. By preventing FXa activity, the compound can potentially reduce thrombus formation, making it a candidate for further development in anticoagulant therapies.

The mechanism by which 5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide exerts its biological effects may involve:

  • Inhibition of Topoisomerase I : This enzyme is crucial for DNA replication and repair; inhibition leads to increased DNA damage and apoptosis in cancer cells.
  • FXa Inhibition : Blocking this enzyme disrupts the coagulation pathway, preventing clot formation.

Case Studies

  • Study on Antiproliferative Effects :
    • A library of oxadiazole derivatives was synthesized, including variations of the target compound.
    • MTT assays revealed significant cytotoxicity against HCT-116 and HeLa cell lines.
    • The most potent derivatives exhibited IC50 values as low as 10 µM.
  • Anticoagulant Activity Assessment :
    • In vitro assays demonstrated that the compound effectively inhibited FXa with an IC50 value indicating strong anticoagulant potential.
    • Further studies are needed to evaluate its efficacy in vivo.

Q & A

Q. What are the key synthetic routes for 5-chloro-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Chlorination of thiophene-2-carboxylic acid using reagents like SOCl₂ to yield 5-chlorothiophene-2-carboxylic acid .
  • Step 2: Formation of the oxadiazole ring via cyclization of a thioamide intermediate under reflux with reagents such as POCl₃ .
  • Step 3: Coupling the oxadiazole moiety to the thiophene-carboxamide core using a methylene linker. Reaction conditions (e.g., DMF as solvent, 60–80°C) and catalysts (e.g., DCC) are critical for yield optimization .
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures is employed to isolate the final product .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • IR Spectroscopy: Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • NMR:
    • ¹H NMR: Resonances for thiophene protons (~6.8–7.2 ppm) and oxan-4-yl protons (~3.5–4.0 ppm) .
    • ¹³C NMR: Confirms carbonyl carbons (~165–170 ppm) and aromatic carbons .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 382.05) .

Q. What preliminary biological assays are recommended for activity screening?

  • Antimicrobial Activity: Disk diffusion assays against S. aureus and E. coli using concentrations of 10–100 µg/mL .
  • Anti-inflammatory Potential: COX-2 inhibition assays with IC₅₀ calculations via ELISA .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposure .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Discrepancies (e.g., varying IC₅₀ values in anticancer assays) may arise from:

  • Assay Conditions: Differences in cell line viability protocols (e.g., serum concentration, incubation time) .
  • Structural Analogues: Compare activity of derivatives (e.g., replacement of oxan-4-yl with morpholine) to identify critical pharmacophores .
  • Solubility Factors: Use DMSO or PEG-400 as co-solvents to ensure consistent compound dispersion .

Q. What strategies optimize reaction yields during oxadiazole ring formation?

  • Catalyst Selection: POCl₃ outperforms PCl₅ in cyclization reactions, reducing side products .
  • Temperature Control: Maintain 80–90°C to avoid incomplete cyclization or decomposition .
  • Workup Protocol: Quench reactions with ice-cold NaHCO₃ to stabilize intermediates .

Q. How is structure-activity relationship (SAR) analyzed for this compound?

  • Substituent Variation: Replace oxan-4-yl with pyran or piperazine rings to assess impact on antimicrobial potency .
  • Linker Modification: Test methylene vs. ethylene linkers to evaluate steric effects on target binding .
  • Quantitative SAR (QSAR): Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like COX-2 or topoisomerase II .

Q. What mechanistic studies elucidate its anticancer activity?

  • Apoptosis Assays: Flow cytometry (Annexin V/PI staining) to confirm caspase-3/7 activation .
  • Target Identification: Competitive binding assays with radiolabeled inhibitors (e.g., ³H-paclitaxel for tubulin binding) .
  • Transcriptomic Analysis: RNA sequencing of treated cells to identify dysregulated pathways (e.g., p53 or MAPK) .

Q. How are stability and degradation profiles assessed under physiological conditions?

  • pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24 hr, followed by HPLC quantification .
  • Metabolic Stability: Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify CYP450-mediated metabolites .
  • Photodegradation: Expose to UV light (254 nm) and monitor degradation via TLC .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies for in vivo models?

  • Dose Range: 10–100 mg/kg (oral or i.p.) in murine models, based on prior in vitro IC₅₀ values .
  • Endpoint Metrics: Tumor volume reduction (xenograft models) or cytokine levels (e.g., IL-6 in inflammation models) .
  • Pharmacokinetics: Collect plasma at 0.5, 2, 6, 12 hr post-dose for AUC and Cₘₐₓ calculations .

Q. What computational methods predict solubility and logP?

  • Software Tools: Use ChemAxon’s MarvinSketch or ACD/Labs to calculate logP (predicted ~3.2) .
  • Molecular Dynamics (MD): Simulate solvation free energy in water/octanol systems .

Q. How are enantiomeric impurities characterized if chiral centers exist?

  • Chiral HPLC: Use a Chiralpak AD-H column with hexane/ethanol (90:10) to resolve enantiomers .
  • Circular Dichroism (CD): Compare spectra to enantiopure standards .

Tables for Key Data

Q. Table 1: Synthetic Yield Optimization

StepReagent/ConditionYield (%)Purity (HPLC)Reference
CyclizationPOCl₃, 80°C7898%
CouplingDCC, DMF, 60°C6595%
PurificationEthanol/H₂O recrystallization8299%

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